1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol
Description
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol is a complex organic compound that features a furan ring, a phenyl group, and a chloronitroaniline moiety
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-[4-[5-[[2-(2-chloro-4-nitroanilino)ethylamino]methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C21H22ClN3O4/c1-14(26)15-2-4-16(5-3-15)21-9-7-18(29-21)13-23-10-11-24-20-8-6-17(25(27)28)12-19(20)22/h2-9,12,14,23-24,26H,10-11,13H2,1H3 |
InChI Key |
NLJQCNDFKOBOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol typically involves multiple steps. One common approach is to start with the chloronitroaniline derivative, which undergoes a series of reactions including nucleophilic substitution, reduction, and coupling reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)aminoethanol
- 4-(2-Chloro-4-nitrophenyl)aminomethylfuran
- 5-(2-Chloro-4-nitrophenyl)aminomethylphenyl
Uniqueness
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
